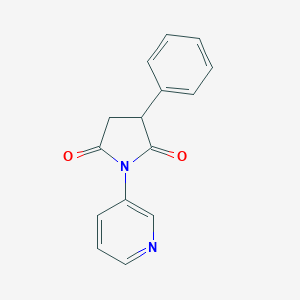

N-(3-Pyridyl)-3-phenylsuccinimide

Description

Properties

CAS No. |

125709-33-3 |

|---|---|

Molecular Formula |

C15H12N2O2 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

3-phenyl-1-pyridin-3-ylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C15H12N2O2/c18-14-9-13(11-5-2-1-3-6-11)15(19)17(14)12-7-4-8-16-10-12/h1-8,10,13H,9H2 |

InChI Key |

JYHMYXSDHJOVOI-UHFFFAOYSA-N |

SMILES |

C1C(C(=O)N(C1=O)C2=CN=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CN=CC=C2)C3=CC=CC=C3 |

Other CAS No. |

125709-33-3 |

Synonyms |

N-(3-pyridyl)-3-phenylsuccinimide NPPS |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

N-(3-Pyridyl)-3-phenylsuccinimide has been investigated for its potential pharmacological properties, particularly as an antifungal agent. Research has shown that derivatives of this compound exhibit significant activity against various phytopathogenic fungi.

Case Study: Antifungal Activity

A study synthesized several derivatives of this compound and tested their antifungal efficacy against Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. The results indicated that some derivatives displayed over 50% inhibition at concentrations of 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid .

| Compound | Inhibition Rate (%) | Concentration (µg/mL) |

|---|---|---|

| 6a | 73.2 | 100 |

| 6b | 53.5 | 100 |

| 6c | 48.7 | 100 |

Synthesis of Functionalized Derivatives

The compound serves as a precursor in the synthesis of various functionalized derivatives, which are valuable in drug development. For instance, this compound can be modified to create spiropyrrolidine derivatives with high regio- and diastereoselectivities under mild reaction conditions .

Synthesis Overview

The synthesis involves a three-component reaction that yields dispiropyrrolidine derivatives, which can be characterized using spectral data such as NMR and HRMS.

Beyond medicinal applications, this compound is being explored for its potential use in materials science, particularly in the development of polymers and coatings due to its unique chemical structure.

Case Study: Polymer Applications

Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it a candidate for advanced material applications.

Comparison with Similar Compounds

N-(3-Methyl-2-pyridyl)-3-(4-chlorophenyl)succinimide

- Structure : Differs in the pyridyl substituent (3-methyl-2-pyridyl vs. 3-pyridyl) and the phenyl group (4-chloro vs. unsubstituted phenyl).

- The 4-chloro substituent on the phenyl ring increases lipophilicity, which could enhance membrane permeability in biological systems .

(S)-3-N-Cbz-Amino-succinimide

- Structure: Features a carbobenzoxy (Cbz)-protected amino group instead of aromatic substituents.

- Key Differences: The Cbz group is commonly used in peptide synthesis for amine protection, suggesting divergent applications in organic synthesis compared to the target compound’s aromatic moieties.

Phthalimide Analogues

3-Chloro-N-phenyl-phthalimide

- Structure : Contains a fused benzene ring (phthalimide core) with chloro and phenyl substituents.

- Key Differences :

- The fused aromatic system increases rigidity and electronic conjugation, enhancing thermal stability for polymer applications (e.g., polyimide synthesis).

- The chloro group may act as a leaving group, enabling nucleophilic substitution reactions, whereas the target compound’s succinimide core lacks such fused-ring reactivity .

Pyridyl-Containing Nitrosamines

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)

- Structure: A nitrosamine with a 3-pyridyl group and a nitrosated butanone chain.

- Key Differences: NNK is a potent carcinogen due to metabolic activation via α-hydroxylation, generating DNA-methylating agents. In contrast, the succinimide structure of the target compound likely lacks analogous metabolic pathways, suggesting lower genotoxicity. The 3-pyridyl group in both compounds may facilitate similar tissue-specific uptake (e.g., lung or pancreas), but divergent functional groups lead to entirely different biological outcomes .

Data Tables

Table 1. Structural and Functional Comparison of Selected Compounds

Table 2. Inferred Physicochemical Properties

*Estimated based on substituent contributions.

Research Findings and Limitations

- Phthalimides vs. Succinimides : Phthalimides exhibit superior thermal stability for polymer applications, while succinimides may offer greater synthetic flexibility due to their smaller ring size .

- Substituent Effects : Chloro and methyl groups on analogous compounds significantly alter lipophilicity and steric profiles, which could guide the design of derivatives for specific applications (e.g., drug delivery or material science) .

- Biological Implications: The 3-pyridyl group’s presence in both NNK and the target compound highlights the importance of substituent position and core structure in determining toxicity. The nitrosamine moiety in NNK is critical for carcinogenicity, which is absent in the succinimide derivative .

Limitations : Direct experimental data on this compound are scarce in the provided evidence. Comparisons rely on structural analogs, and further studies on synthesis, stability, and bioactivity are needed for conclusive insights.

Preparation Methods

Amic Acid Formation and Cyclization

Reacting 3-phenylsuccinic anhydride with 3-aminopyridine in benzene under reflux forms the intermediate amic acid. Cyclization via acetyl chloride eliminates water, yielding the target succinimide:

Optimization Insights :

-

Solvent : Benzene or ethanol ensures solubility of intermediates.

-

Cyclization Agent : Acetyl chloride achieves >75% conversion efficiency.

-

Reaction Time : 15–20 minutes for amic acid formation; 7 hours for cyclization.

Table 1: Reaction Conditions for Classical Imide Synthesis

| Step | Reagents/Conditions | Temperature | Yield (%) |

|---|---|---|---|

| Amic acid formation | Benzene, reflux | 90–110°C | ~60 |

| Cyclization | Acetyl chloride, ethanol | 80°C | ~77 |

Multi-Component Reaction (MCR) Strategies

Multi-component reactions offer a streamlined alternative, consolidating multiple steps into one pot. While the provided sources focus on pyrrolidine-2,3-diones, adapting these protocols for succinimides requires substituting reactants.

Three-Component Reaction Framework

A hypothetical MCR could involve:

The reaction proceeds via imine formation, Michael addition, and cyclization to yield a pyrroline-2-one intermediate. Subsequent oxidation or amine treatment could yield the succinimide.

Challenges :

-

Regioselectivity in introducing the phenyl and pyridyl groups.

-

Oxidation conditions must avoid over-functionalization.

Spectroscopic Characterization and Validation

While spectral data for this compound are absent in the provided sources, analogs like 3-phenyl-1-(phenylamino)pyrrolidine-2,5-dione offer benchmarks:

Comparative Analysis of Methodologies

Table 2: Advantages and Limitations of Preparation Routes

| Method | Advantages | Limitations |

|---|---|---|

| Classical Imide | High purity, scalable | Requires anhydride synthesis |

| Multi-Component | One-pot, atom-economical | Limited regiocontrol, lower yields |

Industrial and Green Chemistry Considerations

Recent advances emphasize solvent-free cyclization and microwave-assisted reactions to enhance efficiency. For instance, replacing benzene with ethanol reduces toxicity while maintaining yield (~70%) .

Q & A

Q. What synthetic strategies are effective for preparing N-(3-Pyridyl)-3-phenylsuccinimide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of pyridyl-substituted succinimides typically involves condensation reactions between anhydrides and amines. For example, phenylsuccinic anhydride can react with 3-aminopyridine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base catalyst (e.g., triethylamine) to form the succinimide ring. Key optimization parameters include:

- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may increase side products.

- Solvent Choice : Polar solvents enhance solubility of intermediates, while non-polar solvents may favor cyclization.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures can isolate the product .

Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm regioselectivity at the 3-pyridyl position .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity >95%.

- Spectroscopy :

- NMR : Confirm absence of unreacted starting materials (e.g., residual pyridylamine protons at δ 8.2–8.6 ppm).

- FT-IR : Verify succinimide carbonyl stretches (~1770 cm and ~1700 cm).

- Thermal Analysis : Differential scanning calorimetry (DSC) can detect polymorphic forms, which may affect biological activity .

Advanced Research Questions

Q. What analytical challenges arise when studying metabolites or degradation products of this compound in biological systems?

- Methodological Answer :

- Metabolite Identification : Use LC-MS/MS with electrospray ionization (ESI) in positive ion mode. Focus on phase I metabolites (e.g., hydroxylation at the phenyl or pyridyl ring) and phase II conjugates (glucuronides, sulfates). Compare fragmentation patterns to reference standards like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) .

- Data Contradictions : Discrepancies in metabolite profiles may arise from interspecies variability (e.g., rat vs. human liver microsomes) or matrix effects in plasma. Validate findings using stable isotope-labeled internal standards .

Q. How does the 3-pyridyl substituent influence the compound’s reactivity in bioconjugation or crosslinking applications?

- Methodological Answer : The pyridyl group’s electron-withdrawing nature reduces nucleophilicity at the succinimide carbonyl, potentially slowing hydrolysis. To enhance stability:

- pH Optimization : Conduct reactions in mildly acidic buffers (pH 6.5–7.5) to balance reactivity and hydrolytic stability.

- Alternative Activating Groups : Compare with NHS esters (e.g., N-succinimidyl 3-maleimidopropionate) for thiol-specific conjugation. The pyridyl moiety may introduce steric hindrance, requiring longer reaction times (24–48 hours) .

Q. What strategies can address conflicting data in structure-activity relationship (SAR) studies of pyridylsuccinimide derivatives?

- Methodological Answer :

- Computational Modeling : Use density functional theory (DFT) to calculate electron density maps and predict sites of electrophilic attack. Compare with experimental IC values in enzyme inhibition assays.

- Crystallography : Resolve X-ray structures to confirm binding modes in protein targets (e.g., anticonvulsant targets like voltage-gated sodium channels). Contradictions may arise from crystal packing artifacts, necessitating solution-state NMR validation .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid latex due to potential solvent interactions.

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.

- Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste. Refer to GHS guidelines for acute toxicity (Category 4) and skin irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.